molecular formula C19H16F2N2O B2778250 (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 1181479-06-0

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No. B2778250
CAS RN: 1181479-06-0
M. Wt: 326.347
InChI Key: MJFAIOAIXJWPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community for its potential use in imaging and treating neuroinflammation. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and astrocytes during neuroinflammatory processes.

Scientific Research Applications

Synthesis and Photoluminescence Properties

Compounds with structural similarities to (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide have been synthesized to study their photoluminescence properties. For instance, π-extended fluorene derivatives have shown high fluorescence quantum yields, indicating potential applications in fluorescent markers and sensors. The unique solvatochromic behavior of these compounds under different solvents highlights their versatility in photophysical studies (Kotaka, Konishi, & Mizuno, 2010).

Anti-pathogenic Activity

Thiourea derivatives, including those with phenyl substituents similar to the (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide structure, have been synthesized and demonstrated significant anti-pathogenic activity. This activity is especially pronounced against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enzyme Inhibition for Immunosuppression

Isoxazole derivatives related to the chemical structure of interest have shown promising results as immunosuppressive agents. Specifically, they inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This mechanism indicates potential applications in the development of antirheumatic drugs and transplantation medicine (Knecht & Löffler, 1998).

Mechanofluorochromic Properties

Research on 3-aryl-2-cyano acrylamide derivatives, structurally related to the compound , has revealed interesting mechanofluorochromic properties. These properties involve changes in fluorescence emission upon mechanical stimuli, suggesting applications in the development of pressure-sensitive materials and sensors (Song et al., 2015).

properties

IUPAC Name

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c1-11-6-12(2)18(13(3)7-11)23-19(24)15(10-22)8-14-9-16(20)4-5-17(14)21/h4-9H,1-3H3,(H,23,24)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAIOAIXJWPON-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(2,5-difluorophenyl)-n-(2,4,6-trimethylphenyl)prop-2-enamide

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